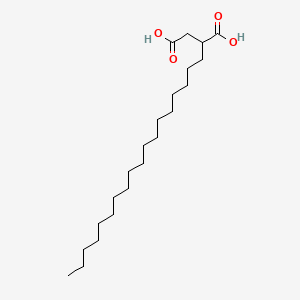![molecular formula C17H16F17NO4S B1619541 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate CAS No. 383-07-3](/img/structure/B1619541.png)
2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a long perfluorinated chain, which imparts significant hydrophobic and lipophobic characteristics to the molecule. This compound is often used in various industrial applications due to its stability and resistance to harsh chemical environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate typically involves multiple steps. One common method includes the reaction of a perfluorooctylsulfonyl chloride with butylamine to form the intermediate sulfonamide. This intermediate is then reacted with 2-bromoethyl prop-2-enoate under basic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Addition Reactions: The double bond in the prop-2-enoate moiety allows for addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and electrophiles like bromine for addition reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while addition reactions can result in the formation of dibromo derivatives .
科学的研究の応用
2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Medicine: Explored for its potential as a surfactant in pulmonary drug delivery.
Industry: Utilized in the production of coatings and materials that require high chemical resistance.
作用機序
The mechanism by which 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate exerts its effects is primarily through its interaction with hydrophobic and lipophobic surfaces. The perfluorinated chain allows the compound to form stable monolayers and micelles, which can encapsulate and transport hydrophobic molecules. This property is particularly useful in drug delivery systems where the compound can enhance the solubility and bioavailability of poorly soluble drugs .
類似化合物との比較
Similar Compounds
- 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate
- 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate
Uniqueness
The uniqueness of 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate lies in its longer perfluorinated chain compared to similar compounds. This longer chain enhances its hydrophobic and lipophobic properties, making it more effective in applications requiring high chemical resistance and stability .
特性
CAS番号 |
383-07-3 |
|---|---|
分子式 |
C17H16F17NO4S |
分子量 |
653.4 g/mol |
IUPAC名 |
2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-3-5-6-35(7-8-39-9(36)4-2)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h4H,2-3,5-8H2,1H3 |
InChIキー |
AQQNNAXBGPWALO-UHFFFAOYSA-N |
SMILES |
CCCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
CCCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| 383-07-3 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


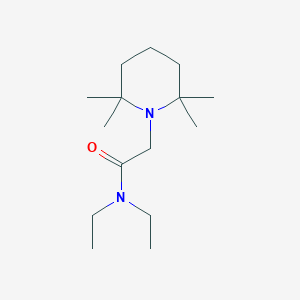
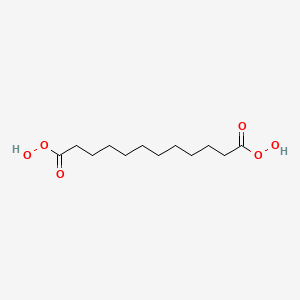
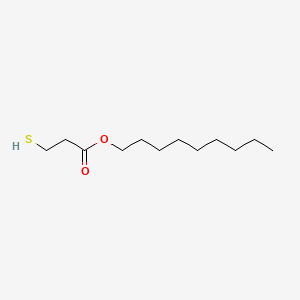
![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)
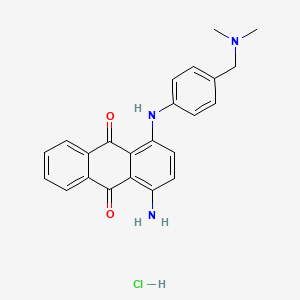
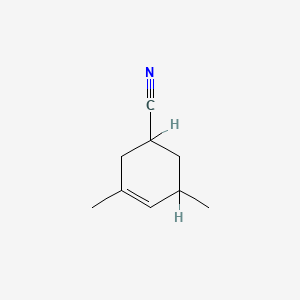
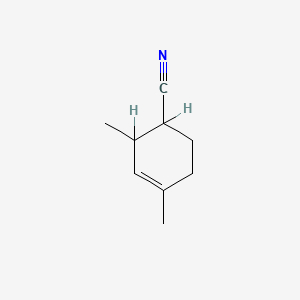
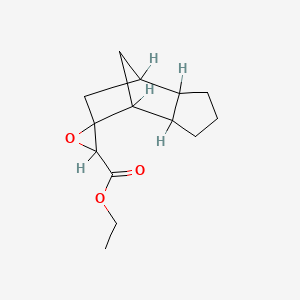
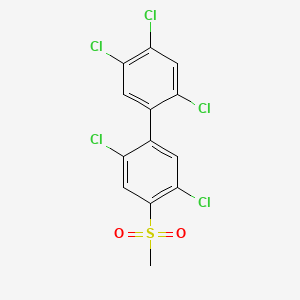
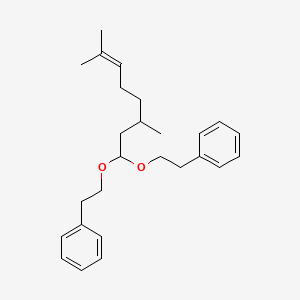
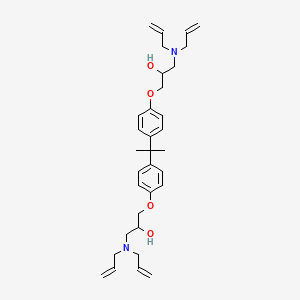
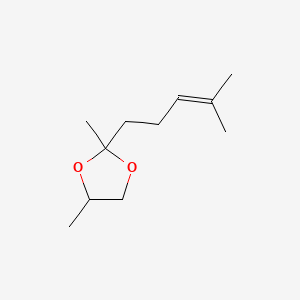
![Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide](/img/structure/B1619477.png)
